molecular formula C10H12O3S B1356056 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one CAS No. 99186-50-2

1-[4-(Ethanesulfonyl)phenyl]ethan-1-one

Cat. No. B1356056
CAS RN: 99186-50-2
M. Wt: 212.27 g/mol
InChI Key: KICSQJXULGTAGC-UHFFFAOYSA-N
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Description

“1-[4-(Ethanesulfonyl)phenyl]ethan-1-one” is a chemical compound. Its structure suggests that it contains an ethanesulfonyl group attached to the 4th position of a phenyl ring, which is further attached to an ethanone group.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenyl ethanone with an ethanesulfonyl chloride in the presence of a base. However, without specific literature or experimental data, this is purely speculative.



Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring (a hexagonal ring of carbon atoms) with an ethanesulfonyl group (an ethane molecule with a sulfonyl (SO2) group) attached at the 4th position, and an ethanone group (a two-carbon chain with a carbonyl (C=O) group) attached at the 1st position.



Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to predict the exact chemical reactions this compound would undergo. However, based on its structure, it might be involved in reactions typical for ketones, sulfones, and aromatic compounds.



Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, etc., are typically determined experimentally. Without specific data for this compound, it’s not possible to provide these properties.


Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of E-aryl ethenesulfonamides: The reactivity of 1-phenyl-1-ethanesulfonic acid, a related compound, has been explored for efficient synthesis of E-arylethenesulfonamides, which are significant in chemical and pharmaceutical industries (Aramini et al., 2003).
  • Role in Medicinal Chemistry: The compound 2-phenyl(4-pyrrolidinylethoxyphenyl)ethan-1-one, which shares a structural fragment with 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one, is noted for its relevance in synthesizing Lasofoxifene, an antiosteoporosis drug (Guo Bao-guo, 2012).

Material Science and Engineering

  • Corrosion Inhibition: In a study, 2-(1H-imidazol-1-yl)-1-phenylethan-1-one (ETHAN) was used to investigate its potential as a corrosion inhibitor for carbon steel in an acidic medium, demonstrating its significance in materials science (Costa et al., 2021).

Organic Synthesis and Catalysis

  • Synthesis of Phenyl-2-Pyridylethanes: Investigation into the kinetics and mechanism of thermolysis of 1-phenyl-2-pyridylethanes sheds light on the structural and reactive properties of related ethane derivatives (Korobkov et al., 1995).
  • Photocatalytic Desulfonylative Homocoupling: A study on the photocatalytic desulfonylative homocoupling of benzylic sulfone derivatives, which are structurally related to 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one, highlights its potential in synthesizing medicinally important structures (Ohkura et al., 2022).

Crystallography and Physical Chemistry

  • Investigation of Intermolecular Interactions: The crystal structure of 1-phenyl-1,2-ethanediol, a related compound, was analyzed to understand its intermolecular interactions, pertinent to the study of similar ethane derivatives (Bikas et al., 2019).

Liquid Crystals and Display Technology

  • Development of Liquid Crystals: Studies on the synthesis of derivatives like 1-(2,3-dicyano phenyl)-2-(4-(4-trans-n-pentyl cyclohexyl)phenyl) ethane, related to 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one, contribute to the development of liquid crystals with applications in display technologies (Osman & Huynh-Ba, 1983).

Safety And Hazards

Without specific studies or data, it’s not possible to provide accurate safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future directions for the study of this compound would depend on its potential applications. These could be in various fields like medicinal chemistry, materials science, etc., depending on its physical and chemical properties.


Please note that this information is very general and based on the typical properties and reactions of similar compounds. For accurate information, experimental data and studies are needed. If you have access to a chemical database or a library, they might have more specific information. Also, please handle all chemicals with caution, following all relevant safety procedures.


properties

IUPAC Name

1-(4-ethylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-3-14(12,13)10-6-4-9(5-7-10)8(2)11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICSQJXULGTAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561092
Record name 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Ethanesulfonyl)phenyl]ethan-1-one

CAS RN

99186-50-2
Record name 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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